molecular formula C13H14N2 B096677 3,3'-Diaminodiphenylmethane CAS No. 19471-12-6

3,3'-Diaminodiphenylmethane

Cat. No. B096677
CAS RN: 19471-12-6
M. Wt: 198.26 g/mol
InChI Key: CKOFBUUFHALZGK-UHFFFAOYSA-N
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Description

3,3'-Diaminodiphenylmethane is a chemical compound that is closely related to various derivatives of diaminodiphenylmethane, which are extensively studied for their applications in polymer science and their metabolic pathways in biological systems. Although the provided papers do not directly discuss 3,3'-Diaminodiphenylmethane, they provide insights into the properties and reactions of similar compounds, which can be extrapolated to understand the behavior of 3,3'-Diaminodiphenylmethane.

Synthesis Analysis

The synthesis of related compounds, such as 4,4'-diaminodiphenylmethane (MDA) and its polyfluorinated derivative, involves complex organic reactions. For instance, MDA was used to investigate its metabolism using rabbit liver microsomes, which led to the identification of three metabolites: azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane . Another study synthesized a polyfluorinated aromatic diamine, which was then reacted with various aromatic dianhydrides to produce a series of polyimides . These studies highlight the reactivity of diaminodiphenylmethane derivatives and their potential for forming polymers.

Molecular Structure Analysis

The molecular structure of diaminodiphenylmethane derivatives is characterized by the presence of two amine groups attached to a central methylene bridge flanked by phenyl rings. X-ray analysis and theoretical calculations using DFT/B3LYP/6-311G** were employed to determine the molecular structure of synthesized compounds, such as 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of diaminodiphenylmethane derivatives is demonstrated through various chemical reactions. For example, triphenylmethane and related compounds undergo reactions with cesium-potassium-sodium alloy, leading to unique structures involving phenyl migration . This indicates that diaminodiphenylmethane derivatives can participate in complex reactions, resulting in significant structural changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaminodiphenylmethane derivatives are influenced by their molecular structure. Polyimides derived from these compounds exhibit good thermal stability, solubility in organic solvents, and desirable dielectric properties . The presence of alkyl substituents and other modifications can affect these properties, making the derivatives suitable for various applications, such as in the electronics industry for their dielectric properties or as gas separation membranes due to their permeability characteristics .

Scientific Research Applications

  • Preparation of Organo-soluble Polyimides : 3,3'-Diaminodiphenylmethane has been used in the preparation of polyimides which possess good solubility in organic solvents and exhibit high thermal stability, along with high transmittance at certain wavelengths, making them suitable for various industrial applications (Lu et al., 1999).

  • Bio-Monitoring in Workplace Exposure : This compound has been studied for its excretion in urine as a biomarker for exposure, particularly in workers exposed to a mixture of related compounds (Cocker et al., 1988).

  • Ethanol Dehydration via Pervaporation : Novel carboxyl-containing polyimides synthesized using 3,3'-Diaminodiphenylmethane have been employed as membranes for ethanol dehydration, demonstrating superior pervaporation performance (Xu & Wang, 2015).

  • Analytical Purposes in Gas Chromatography : The compound has been used in the synthesis of its deuterated analogue for analytical purposes in gas chromatography-negative ion chemical ionization mass spectrometry (Natangelo et al., 1991).

  • Dielectric Behavior of Polyimide Films : Research on the dielectric behavior of aromatic polyimides prepared using 3,3'-Diaminodiphenylmethane has been conducted to understand their electrical insulating properties, which are crucial for various electronic applications (Chisca et al., 2011).

  • Synthesis of Photosensitive Polyimides : The synthesis of novel, photosensitive polyimides using methylthiomethyl-substituted 3,3'-Diaminodiphenylmethanes has been explored. These polyimides are intrinsically photosensitive and have applications in the field of photolithography (Chiang & Mei, 1993).

  • Miscibility and Morphological Features in Epoxy Resin Blends : The compound has been studied for its role in the curing of epoxy resins, affecting the miscibility and morphology of the resulting blends, which is vital in developing materials with tailored properties (Larrañaga et al., 2005).

  • Allergic Patch Test Reactions : Studies have explored allergic reactions to 3,3'-Diaminodiphenylmethane in patients with suspected contact dermatitis, highlighting its clinical relevance in occupational health (Fortina et al., 2001).

  • Hydrogen-bonding Interaction in Polymer Blends : Research on the specific interactions between low-molecular-weight diamino compounds including 3,3'-Diaminodiphenylmethane and polymers like poly(ε-caprolactone) has been conducted to understand their thermal and mechanical properties (Watanabe et al., 2001).

  • Methylene Blue Adsorption : The synthesis of poly(3,3'-Diaminodiphenylmethane) and its application in dye adsorption, particularly for methylene blue, has been studied, highlighting its potential in wastewater treatment and environmental cleanup (Maruthapandi et al., 2018).

Safety And Hazards

3,3’-Diaminodiphenylmethane may cause cancer, an allergic skin reaction, and eye irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-[(3-aminophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOFBUUFHALZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173110
Record name Benzenamine, 3,3'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diaminodiphenylmethane

CAS RN

19471-12-6
Record name Benzenamine, 3,3'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,3'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Methylenedianiline
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Synthesis routes and methods I

Procedure details

30.7 g (0.1 mol) of 3,3'-dinitro-4-chlorobenzophenone, 1.5 g of 5% Pd/C and 100 ml of ethanol were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 65° to 70° C., hydrogen was introduced thereto and 20.1 l (0.9 mol) of hydrogen was absorbed in 6 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction mixture was cooled to room temperature and filtered to obtain a black filter cake. This filter cake was dissolved in 100 ml of a 90% aqueous isopropyl alcohol solution with heating. The catalyst was removed by filtration with heating. The filtrate was cooled to precipitate 3,3'-diaminodiphenylmethane hydrochloride as a crystal. This crystal was recovered by filtration, washed with 10 ml of isopropanol and neutralized with dilute aqueous ammonia to precipitate a white crystal. The crystal was recovered by filtration and dried in vacuo to give 16.3 g (yield 82.2%) of 3,3'-diaminodiphenylmethane.
Name
3,3'-dinitro-4-chlorobenzophenone
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

34.1 g (0.1 mol) of 3,3'-dinitro-4,4'-dichlorbenzophenone, 1.5 g of 5% Pd/C, and 100 ml of ethanol were charged in a closed glass vessel equipped with a thermometer and a stirrer. While stirring the mixture at a temperature of 50° to 60° C., hydrogen was introduced thereinto and 22.9 l (1.02 mol) of hydrogen was absorbed in 7.5 hours. Since no more absorption of hydrogen was observed, the reaction was terminated at this point. The reaction solution was neutralized with 13.4 g (0.22 mol) of 28% aqueous ammonia and filtered to remove the catalyst. The filtrate was concentrated to give 3,3'-diaminodiphenylmethane as a brown oil. A high performance liquid chromatography revealed that the purity was 93.8%.
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.9 L
Type
reactant
Reaction Step Three
Quantity
13.4 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diaminodiphenylmethane
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3,3'-Diaminodiphenylmethane
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3,3'-Diaminodiphenylmethane
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3,3'-Diaminodiphenylmethane
Reactant of Route 6
3,3'-Diaminodiphenylmethane

Citations

For This Compound
62
Citations
T Watanabe, Y He, N Asakawa, N Yoshie… - Polymer …, 2001 - Wiley Online Library
The specific interactions between several low‐molecular‐weight diamino compounds and poly(ε‐caprolactone) (PCL) have been investigated by FT‐IR. It was found that PCL and 3,3′…
Number of citations: 18 onlinelibrary.wiley.com
X Gong, J Liu, WD Samuels - MRS Online Proceedings Library (OPL), 1999 - cambridge.org
Specific interactions between silica and organic molecules play an important role in molecular imprinting, molecular recognition, and enzyme activity. To understand the specific …
Number of citations: 2 www.cambridge.org
S Reinerte, V Jurkjane, U Cabulis, A Viksna - Polymers, 2021 - mdpi.com
In this study, rigid polyurethane (PU) and polyisocyanurate (PIR) foam samples made from renewable material (tall oil fatty acid) based polyols were analyzed by pyrolysis gas …
Number of citations: 7 www.mdpi.com
AA Jarrahpour, D Khalili - Molbank, 2005 - mdpi.com
Molbank 2004 Page 1 Molbank 2005, M437 http://www.mdpi.net/molbank/ Synthesis of 3,3-[methylenebis(3,1-phenylenenitrilo)]bis[1,3-dihydro]-2H-indol-2-one as a novel bis-Schiff …
Number of citations: 17 www.mdpi.com
VL Bell, PR Young - Journal of Polymer Science Part A …, 1986 - Wiley Online Library
A study was conducted of the effects of meta‐para isomerism on the synthesis and properties of aromatic bismaleimides and polyaspartimides. Three isomers, 3,3′‐, 3,4′‐, and 4,4′‐…
Number of citations: 29 onlinelibrary.wiley.com
DC RhysáJones - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… Methyl sulphate (25 g,) was added slowly to a suspension of 3 : 3'-diaminodiphenylmethane (5 g.) in a solution of sodium hydroxide (12.5 g.) in water (100 cc), and well stirred at room …
Number of citations: 0 pubs.rsc.org
C Lincheneau, RD Peacock… - Chemistry–An Asian …, 2010 - Wiley Online Library
The incorporation of lanthanide (f-) ions in supramolecular systems has become a valuable strategy in the field of time resolved luminescent imaging and sensing for in vivo application, …
Number of citations: 56 onlinelibrary.wiley.com
NI Bekasova, VV Korshak, MA Surikova… - Polymer Science …, 1974 - Elsevier
Some poly-o-hydroxyamides containing m-carborane rings, namely poly-[4,4′- dihydroxy-3,3′-(m-carboranyleneamido)-arylenes] (where the arylene portions are diphenylpropane, …
Number of citations: 4 www.sciencedirect.com
GN Babu - Polyimides: Synthesis, Characterization, and …, 2013 - books.google.com
Three new silicon-containing dianhydrides, 4, 4-bis (3, 4-dicarboxyphenyldimethylsilyl) biphenyl 12, 1, 3-bis (3, 4-dicarboxyphenyl)-1, 1, 3, 3,-tetramethyl disiloxane dianhy-dride, 18, …
Number of citations: 0 books.google.com
GN Babu - Polyimides: Synthesis, Characterization, and …, 1984 - Springer
Three new silicon-containing dianhydrides, 4,4-bis(3,4-dicarboxyphenyldimethylsilyl)biphenyl 12, 1,3-bis(3,4-dicarboxyphenyl)-1,1,3,3,-tetramethyldisiloxane dianhydride, 18, and l,5-…
Number of citations: 8 link.springer.com

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